molecular formula C19H28N2O4S B4239125 N-cyclohexyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide

N-cyclohexyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide

Cat. No. B4239125
M. Wt: 380.5 g/mol
InChI Key: RGTAJYIVUXUYIA-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide, also known as CSP-1103, is a chemical compound that has been a subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylureas and has been studied for its effects on the central nervous system.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide is not fully understood. However, it has been suggested that it may act by modulating the activity of ion channels in the central nervous system, particularly the voltage-gated sodium channels. This modulation may result in the inhibition of the release of neurotransmitters, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
N-cyclohexyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has been shown to have various biochemical and physiological effects. It has been found to increase the threshold for seizure induction, reduce the frequency and duration of seizures, and decrease the severity of neuropathic pain in animal models. It has also been shown to improve cognitive function and memory retention in rats.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has several advantages for use in laboratory experiments. It is readily available and relatively easy to synthesize. It has also been shown to have a low toxicity profile. However, its limitations include its limited solubility in water and its short half-life, which may affect its pharmacokinetics.

Future Directions

There are several future directions for the research on N-cyclohexyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide. One potential area of study is its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of study is the development of more potent analogs of N-cyclohexyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide with improved pharmacokinetics and efficacy. Additionally, the mechanism of action of N-cyclohexyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide should be further elucidated to better understand its effects on the central nervous system.
Conclusion
In conclusion, N-cyclohexyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide is a chemical compound that has been studied for its potential therapeutic applications in various neurological disorders. Its anticonvulsant, analgesic, and cognitive-enhancing effects have been demonstrated in animal models. Further research is needed to fully understand its mechanism of action and to develop more potent analogs with improved pharmacokinetics and efficacy.

Scientific Research Applications

N-cyclohexyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has been studied for its potential therapeutic applications in various neurological disorders such as epilepsy, neuropathic pain, and cognitive impairment. It has been found to have anticonvulsant, analgesic, and cognitive-enhancing effects in animal models.

properties

IUPAC Name

N-cyclohexyl-2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-15-13-17(26(23,24)21-11-5-6-12-21)9-10-18(15)25-14-19(22)20-16-7-3-2-4-8-16/h9-10,13,16H,2-8,11-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTAJYIVUXUYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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